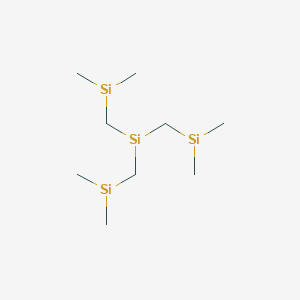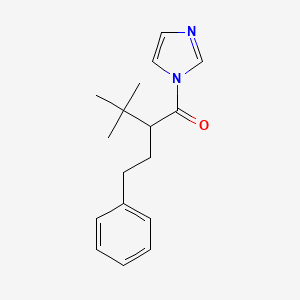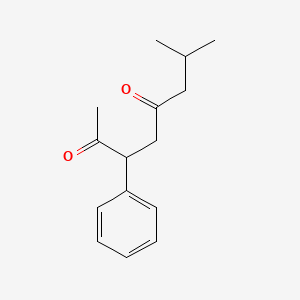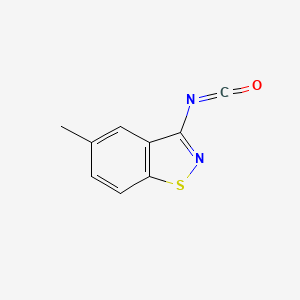
4-(1,3-Dithian-2-ylidene)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dithian-2-ylidene)pentan-1-ol is an organic compound that features a 1,3-dithiane ring attached to a pentanol chain. This compound is notable for its unique structure, which includes a sulfur-containing heterocycle. The presence of the 1,3-dithiane ring makes it a valuable intermediate in organic synthesis, particularly in the protection of carbonyl groups and in umpolung (polarity inversion) reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(1,3-Dithian-2-ylidene)pentan-1-ol can be synthesized through the reaction of 1,3-propanedithiol with a suitable aldehyde or ketone under acidic conditions. The reaction typically involves the formation of a thioacetal intermediate, which is then converted into the desired dithiane compound. Common catalysts used in this reaction include Lewis acids such as boron trifluoride or Brönsted acids like p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvent-free conditions or environmentally benign solvents can also be employed to enhance the sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dithian-2-ylidene)pentan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms in the dithiane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiane derivatives.
Applications De Recherche Scientifique
4-(1,3-Dithian-2-ylidene)pentan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1,3-Dithian-2-ylidene)pentan-1-ol primarily involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed by the reaction of the compound with a carbonyl group, effectively “masking” the carbonyl functionality. This protection allows for subsequent reactions to occur without interference from the carbonyl group. The dithiane ring can later be removed under specific conditions to regenerate the original carbonyl compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: A simpler compound with a similar sulfur-containing ring structure.
1,3-Dithiolane: Another sulfur-containing heterocycle with a slightly different ring size.
1,4-Dithiane: A compound with a different sulfur atom arrangement in the ring.
Uniqueness
4-(1,3-Dithian-2-ylidene)pentan-1-ol is unique due to its combination of a dithiane ring and a pentanol chain, which provides distinct reactivity and versatility in synthetic applications. Its ability to act as a protecting group and participate in umpolung reactions makes it particularly valuable in organic synthesis .
Propriétés
| 107270-41-7 | |
Formule moléculaire |
C9H16OS2 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
4-(1,3-dithian-2-ylidene)pentan-1-ol |
InChI |
InChI=1S/C9H16OS2/c1-8(4-2-5-10)9-11-6-3-7-12-9/h10H,2-7H2,1H3 |
Clé InChI |
VUBXZTDBDZFKAT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1SCCCS1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)
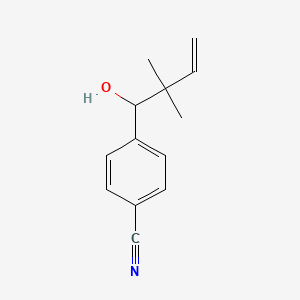
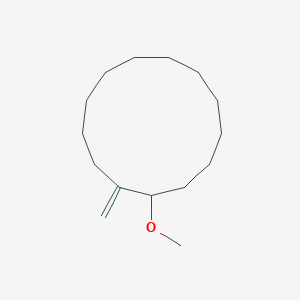
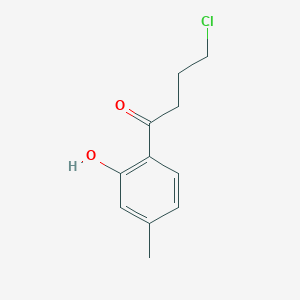

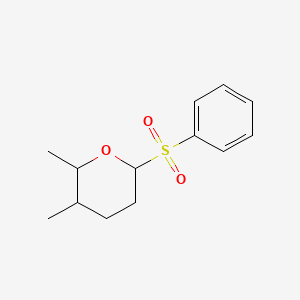
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
